molecular formula C24H21N3O3S2 B2647145 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 477569-55-4

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2647145
CAS RN: 477569-55-4
M. Wt: 463.57
InChI Key: DRJCVXLHZANVBZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a benzothiazole moiety . Benzothiazole is a heterocyclic compound; it is notable for its diverse range of applications in the field of science and medicine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as those containing a benzothiazole moiety, have been synthesized via palladium-catalyzed Heck coupling reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide ligands with Ru (PPh3)3ClH (CO) and Ru (PPh3)3 (CO)2H2 precursors afforded the respective organo-carboxamide ruthenium (II) complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using experimental and theoretical methods. These studies have revealed relationships between their molecular structures and photophysical properties .

Scientific Research Applications

Transfer Hydrogenation Catalyst

The compound has been used in the synthesis of carboxamide carbonyl-ruthenium (II) complexes, which have shown moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones . The catalytic activities of the Ru (II) complexes were dependent on both the carboxamidate and auxiliary ligands .

Fluorescent Properties

The compound has been used in the synthesis of aromatic imidazole functionalized 2-(benzo[d]thiazol-2-yl)phenol (BTZ) difluoroborate complexes. These complexes have shown significant blue-shifted and enhanced emission compared to the ligand due to restricted conformational changes .

Antibacterial Agents

The compound has been used in the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamide derivatives, which have shown promising activity against Staphylococcus aureus . The compound C13, possessing a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against S. aureus .

Anticancer Drug Development

The compound has been used in the design of a therapeutic active Pd(II) complex with potential applications as a potent anticancer drug .

Anti-tubercular Compounds

The compound has been used in the synthesis of new benzothiazole based anti-tubercular compounds. The newly synthesized molecules have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Chemical Research

The compound is available for purchase from chemical suppliers, indicating its use in various chemical research applications .

Future Directions

The future directions for this compound could involve further studies to understand its properties and potential applications. For instance, similar compounds have been used in the development of new products in optoelectronics and analytical tools .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c28-23(17-11-13-18(14-12-17)32(29,30)27-15-5-6-16-27)25-20-8-2-1-7-19(20)24-26-21-9-3-4-10-22(21)31-24/h1-4,7-14H,5-6,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJCVXLHZANVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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